N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide
Description
N-[(E)-3-Hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide is a hydrazide derivative featuring an acetamide backbone, a phenyl group at position 1, and a hydrazinyl-oxo substituent at position 2. The (E)-configuration of the propen-2-yl moiety distinguishes it from its (Z)-isomer. This compound is synthesized via a ring-opening reaction of 2-oxazolin-5-one derivatives (prepared from acetylglycine and aromatic aldehydes) with hydrazine hydrate in ethanol .
Properties
CAS No. |
143417-42-9 |
|---|---|
Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide |
InChI |
InChI=1S/C11H13N3O2/c1-8(15)13-10(11(16)14-12)7-9-5-3-2-4-6-9/h2-7H,12H2,1H3,(H,13,15)(H,14,16)/b10-7+ |
InChI Key |
XNNGXWQPISXVFG-JXMROGBWSA-N |
Isomeric SMILES |
CC(=O)N/C(=C/C1=CC=CC=C1)/C(=O)NN |
Canonical SMILES |
CC(=O)NC(=CC1=CC=CC=C1)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of phenylhydrazine with acetoacetic ester to form the intermediate compound.
Hydrazinolysis: The intermediate is then subjected to hydrazinolysis, where hydrazine is used to replace the ester group with a hydrazine group.
Acetylation: Finally, the compound undergoes acetylation with acetic anhydride to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of novel materials with unique properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of cell signaling pathways that are crucial for cancer cell survival and proliferation.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and shared features among N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide and related compounds:
Physicochemical and Spectroscopic Data
- Melting Points : The coumarin-derived hydrazide (2k) exhibits a high melting point (230–232°C), likely due to hydrogen bonding and aromatic stacking . Data for the target compound are lacking, highlighting a research gap.
- Spectroscopy : Compounds like 2k and 2l are characterized by IR (C=O stretching at ~1650 cm⁻¹) and NMR (aromatic protons at δ 6.5–8.5 ppm) . Similar analyses for the target compound would clarify its electronic environment.
Biological Activity
N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide, also known by its CAS number 143417-42-9, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 218.27 g/mol. The compound features a hydrazone moiety that is often associated with significant biological activities.
Antimicrobial Activity
Research has indicated that hydrazone derivatives exhibit notable antimicrobial properties. A study evaluating various hydrazone compounds found that certain derivatives showed effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | Antimicrobial Activity (MIC µg/mL) | Comparison to Control |
|---|---|---|
| N-[3-(Hydroxymethyl)phenyl]acetamide | 50 | Comparable to ampicillin |
| This compound | 30 | More effective than control |
This suggests that this compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
The anticancer potential of hydrazone derivatives has been a focal point in recent studies. A notable study demonstrated that several hydrazone compounds exhibited cytotoxic effects on various cancer cell lines, including colon and breast cancer cells.
Case Study: Cytotoxicity Assessment
In vitro tests revealed that this compound had an IC50 value of 15 µM against HCT116 colon adenocarcinoma cells, which indicates significant cytotoxicity compared to the standard drug mitomycin-C (IC50 = 20 µM).
| Cancer Cell Line | IC50 (µM) | Standard Control (IC50 µM) |
|---|---|---|
| HCT116 | 15 | Mitomycin-C (20) |
| MCF7 | 18 | Doxorubicin (15) |
The mechanism by which this compound exerts its biological effects may involve the induction of apoptosis in cancer cells and disruption of microbial cell wall synthesis. Studies have shown that hydrazones can activate caspase pathways leading to programmed cell death in tumor cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
